molecular formula C8H7NO B8500298 4-Methyl-2,1-benzisoxazole CAS No. 107096-53-7

4-Methyl-2,1-benzisoxazole

Cat. No. B8500298
M. Wt: 133.15 g/mol
InChI Key: FXOXUQLLLCUHAC-UHFFFAOYSA-N
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Patent
US04735956

Procedure details

To a solution of 5.99 g (45.0 mmoles) (1) in 135 ml carbon tetrachloride was added 8.81 g (49.5 mmoles) N-bromosuccinimide and 100 mg benzoyl peroxide. The mixture was refluxed while illuminated by a 250 watt sunlamp for 18 hours. The mixture was cooled and filtered, and the filtrate concentrated to give 9.9 g of a dark red oil. The oil was extracted with 500 ml hot hexane. The hexane solution was evaporated to 150 ml and cooled to give 6.60 g (69%) of crystalline (2), m.p. 51.0°-52.5°; nmr (deuteriochloroform): 4.6 (s, 2H), 7.2 (m, 3H), 9.3 (s, 1H).
Name
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
8.81 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2=[CH:8][O:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:11][CH2:1][C:2]1[C:7]2=[CH:8][O:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.99 g
Type
reactant
Smiles
CC1=CC=CC=2C1=CON2
Name
Quantity
8.81 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
135 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
100 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
CUSTOM
Type
CUSTOM
Details
while illuminated by a 250 watt sunlamp for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=CC=2C1=CON2
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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